molecular formula C17H25Cl2NO2 B4141805 N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride

Cat. No.: B4141805
M. Wt: 346.3 g/mol
InChI Key: AWPHAAZCLXEKQT-UHFFFAOYSA-N
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Description

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride is an organic compound with a complex structure that includes an allyloxy group, a chloro group, and a methoxy group attached to a benzyl ring, which is further connected to a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride typically involves multiple steps, starting with the preparation of the benzyl ring with the desired substituents. The allyloxy group can be introduced via an allylation reaction, while the chloro and methoxy groups can be added through chlorination and methylation reactions, respectively. The final step involves the attachment of the cyclohexanamine moiety to the benzyl ring, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the removal of the chlorine atom.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Dechlorinated compounds.

    Substitution: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclooctanamine hydrochloride
  • N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cycloheptanamine
  • N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-hydroxyethanaminium

Uniqueness

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride is unique due to its specific combination of functional groups and the cyclohexanamine moiety. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds.

Properties

IUPAC Name

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2.ClH/c1-3-9-21-17-15(18)10-13(11-16(17)20-2)12-19-14-7-5-4-6-8-14;/h3,10-11,14,19H,1,4-9,12H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPHAAZCLXEKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCCC2)Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
Reactant of Route 6
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride

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